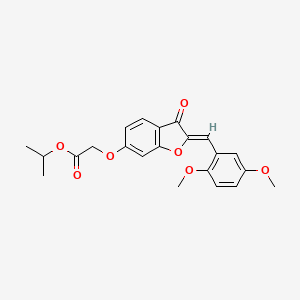

(Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be related to the family of compounds known as arylidene-rhodanines . These compounds are known to be fluorogenic, meaning they do not have pronounced fluorescence in their free form but acquire this property when bound to a target object . They have been used as dyes for lipid droplets of living cells .

Synthesis Analysis

The synthesis of related compounds involves the use of Knoevenagel condensation . For example, the synthesis of (Z)-5-(2,5-dimethoxybenzylidene)thiazolidine-2,4-dione involved the addition of the corresponding aldehyde, benzoic acid, and piperidine to the solution of thiazolidine-2,4-dione in toluene .

Scientific Research Applications

Synthesis Techniques

- Diastereoselective Synthesis : The compound's dihydrofuran derivatives have been synthesized using pyridinium ylide in a diastereoselective manner, providing trans isomers (Wang et al., 2009).

Chemical Properties and Reactions

- Amino-Protecting Group : The compound's derivatives have been used as amino-protecting groups in chemical syntheses, demonstrating stability under specific conditions (Wakselman & Guibe-jampel, 1973).

- Synthesis of Novel Derivatives : Research on sesamol derivatives, which are structurally similar to the compound, led to the synthesis of new compounds, exploring their chemical properties (Fukui et al., 1969).

- Catalytic Applications : Studies have shown that derivatives of this compound can be used as catalysts for synthesizing isoindolone derivatives, demonstrating efficiency in specific chemical reactions (Ramazani et al., 2011).

Molecular Structure and Analysis

- Molecular Structure Investigations : The molecular structure and stereochemistry of related compounds have been explored to understand their chemical behavior and properties (Dawid et al., 2001).

Stereoselectivity in Synthesis

- Stereoselective Synthesis : The compound's derivatives have been synthesized with controlled Z/E selectivity, indicating potential in stereoselective organic synthesis (Nakamura et al., 2008).

Reaction Mechanisms

- Mechanism Studies : Investigations into the reaction mechanisms involving similar compounds have provided insights into the formation and stability of different isomers in chemical reactions (Zakarianezhad et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-5-7-17-19(11-16)29-20(22(17)24)10-14-9-15(25-3)6-8-18(14)26-4/h5-11,13H,12H2,1-4H3/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNZRFALMOPJSZ-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)

![N-(4-butylphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2891160.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4-dichlorophenyl)nicotinamide](/img/structure/B2891162.png)

![Ethyl 2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2891168.png)